Stannous laurate

Description

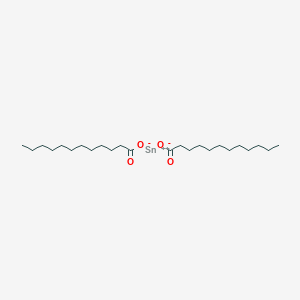

Structure

3D Structure of Parent

Properties

IUPAC Name |

dodecanoate;tin(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H24O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBNTRWJKQJDRE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Sn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Tin dilaurate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18025 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14974-55-1 | |

| Record name | Stannous laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014974551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin dilaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STANNOUS LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14E51136PO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Stannous Laurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stannous laurate, also known as tin(II) laurate or tin dilaurate, is an organotin compound with the chemical formula C24H46O4Sn.[1][2] It is the salt formed from divalent tin (Sn2+) and two equivalents of lauric acid. While organotin compounds are a broad class of substances with diverse applications, this compound has found a niche in industrial chemistry, primarily for its catalytic activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its primary applications, with a focus on its role in polymer chemistry. Although initially explored for potential applications in drug development, the inherent toxicity associated with organotin compounds has largely limited its use in this field.

Physical and Chemical Properties

This compound is a solid material at room temperature.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C24H46O4Sn | [1] |

| Molecular Weight | 517.33 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in polybasic alcohols and most organic solvents; insoluble in water. | [3] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of stannous carboxylates, such as this compound, involves the reaction of stannous oxide with the corresponding carboxylic acid. This method is adapted from the synthesis of stannous neodecanoate.

Reaction: SnO + 2 C11H23COOH → Sn(C11H23COO)2 + H2O

Materials:

-

Stannous oxide (SnO)

-

Lauric acid (C12H24O2)

-

Toluene (or another suitable solvent for azeotropic water removal)

-

Reaction kettle with a stirrer, thermometer, and a Dean-Stark apparatus

-

Vacuum pump

-

Filtration apparatus

Procedure:

-

Charge the reaction kettle with lauric acid and a suitable solvent like toluene.

-

Add stannous oxide to the mixture with stirring. The molar ratio of lauric acid to stannous oxide should be approximately 2:1.

-

Heat the mixture to a temperature of 100-115°C.

-

Remove the water formed during the reaction azeotropically using the Dean-Stark apparatus.

-

After the theoretical amount of water has been removed, continue the reaction for an additional 1-2 hours to ensure completion.

-

Cool the reaction mixture.

-

Filter the resulting solution to remove any unreacted starting material or impurities.

-

The solvent can be removed under vacuum to yield the this compound product.

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic carboxylate (COO-) stretching frequencies and the absence of the carboxylic acid (COOH) hydroxyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the structure of the laurate moiety.

-

Elemental Analysis: To determine the percentage of tin, carbon, and hydrogen, and to confirm the empirical formula.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the compound.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and other thermal transitions.

Applications

The primary application of this compound is as a catalyst in the synthesis of polymers, particularly in the production of polyurethane foams.

Catalyst in Polyurethane Synthesis

This compound, similar to other stannous carboxylates like stannous octoate, is an effective catalyst for the gelling reaction in polyurethane formation. This reaction involves the addition of a polyol (a compound with multiple hydroxyl groups) to an isocyanate (a compound with multiple -NCO groups).

Catalytic Mechanism: The mechanism of catalysis by stannous carboxylates in the urethane reaction is generally believed to involve the formation of a complex between the stannous catalyst, the polyol, and the isocyanate. This complex facilitates the nucleophilic attack of the hydroxyl group on the isocyanate group, leading to the formation of the urethane linkage.

Experimental Workflow for Polyurethane Foam Synthesis: A typical one-shot process for producing flexible polyurethane foam using a this compound catalyst is outlined below.

Role in Drug Development

While some metal-containing compounds have found applications in medicine, the use of organotin compounds, including this compound, in drug development is severely limited by their inherent toxicity.

Toxicity of Organotin Compounds: Organotin compounds can be toxic to various organisms.[4] Their biological activity is dependent on the number and nature of the organic groups attached to the tin atom. The toxicity of these compounds has led to their use as biocides in applications such as anti-fouling paints for ships, a practice that is now heavily restricted due to environmental concerns.

Due to these toxicological concerns, this compound is not actively pursued as a therapeutic agent or a direct component in drug formulations intended for internal use. The risk of tin accumulation and its potential adverse effects on various organs outweigh any potential therapeutic benefits.

Conclusion

This compound is a specialty chemical with a well-established role as a catalyst in the polymer industry, particularly in the manufacture of polyurethanes. Its physical and chemical properties make it suitable for this application. However, its potential in the field of drug development is significantly hindered by the toxicological profile of organotin compounds. Future research into this compound is likely to remain focused on its catalytic applications and the development of more environmentally benign alternatives.

References

Stannous Laurate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of stannous laurate, a chemical compound with applications across various scientific and industrial domains. This document outlines its core chemical identifiers and molecular structure, offering a foundational resource for professionals in research and development.

Core Chemical Data

This compound, also known as tin(II) laurate or tin dilaurate, is the metal salt of lauric acid and divalent tin.[1] It is chemically designated as bis(dodecanoato)tin. The compound's key identifiers and properties are summarized in the table below for ease of reference and comparison.

| Identifier | Value | Source |

| CAS Number | 14974-55-1 | [1][2][3][4] |

| Molecular Formula | C24H46O4Sn | [1][3] |

| Molecular Weight | 517.33 g/mol | [1][2] |

| IUPAC Name | dodecanoate;tin(2+) | [3] |

| Synonyms | Tin dilaurate, TIN(II) LAURATE, Tin(II) dodecanoate, Dilauric acid tin(II) salt | [1] |

| EC Number | 239-054-7 | [3] |

| UNII | 14E51136PO | [2] |

Molecular Structure

The molecular structure of this compound consists of a central tin(II) atom ionically bonded to the carboxylate groups of two laurate anions. Each laurate is a 12-carbon saturated fatty acid chain. The tin atom is in the +2 oxidation state.

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or analysis of this compound were not available in the initial literature search. Researchers are advised to consult specialized chemical synthesis databases or relevant patents for specific methodological details.

Further Information

For more detailed chemical and physical properties, safety data sheets (SDS), and supplier information, it is recommended to consult the resources provided by chemical suppliers and regulatory bodies such as the European Chemicals Agency (ECHA).

References

Solubility of Stannous Laurate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of stannous laurate in common organic solvents. Due to a notable scarcity of direct quantitative solubility data in publicly accessible literature, this document synthesizes available information on this compound and analogous metal carboxylates to provide a qualitative assessment and predictive insights into its solubility behavior. The guide also presents general experimental protocols for determining the solubility of compounds like this compound and outlines the logical workflow for solvent selection in a research and development context.

Introduction

This compound (tin(II) laurate) is a metal salt of lauric acid with applications as a catalyst and stabilizer in various chemical processes. Understanding its solubility in organic solvents is crucial for its effective use in synthesis, formulation, and quality control. This guide addresses the current knowledge gap regarding the specific solubility of this compound and offers a framework for its practical handling and application.

Physicochemical Properties of this compound

This compound is the tin(II) salt of dodecanoic acid. Its structure consists of a central tin atom in the +2 oxidation state ionically bonded to two laurate anions.

| Property | Value |

| Chemical Formula | C₂₄H₄₆O₄Sn |

| Molecular Weight | 517.3 g/mol |

| Appearance | Solid |

Qualitative Solubility of this compound

Metal carboxylates are generally characterized by their poor solubility in water and varying degrees of solubility in organic solvents. Their solubility is influenced by several factors:

-

Nature of the Metal Cation: The size and charge of the metal ion play a role.

-

Chain Length of the Carboxylate: Longer hydrocarbon chains, like that of lauric acid, tend to decrease solubility in polar solvents and increase it in non-polar hydrocarbon solvents.

-

Solvent Polarity: "Like dissolves like" is a guiding principle. The long alkyl chains of the laurate suggest better solubility in less polar solvents.

-

Temperature: The solubility of metal carboxylates often exhibits a "Krafft point," a critical temperature above which solubility increases dramatically.

Based on these principles, this compound is expected to have low solubility in highly polar solvents and moderate solubility in non-polar and some polar aprotic solvents , particularly at elevated temperatures.

Inferred Solubility Profile from Related Compounds

To build a more detailed, albeit predictive, solubility profile, we can examine the known solubilities of related compounds.

Other Stannous Carboxylates

Stannous 2-ethylhexanoate, also known as stannous octoate, is a clear, viscous liquid that is soluble in most organic solvents.[1] Given that 2-ethylhexanoic acid has a shorter and branched alkyl chain compared to the long, straight chain of lauric acid, it is plausible that this compound is less soluble than stannous octoate in many common solvents.

Other Metal Laurates

The solubility of other divalent metal laurates can provide clues. For instance, lead(II) carboxylates are known to be soluble in non-polar organic solvents, and their solubility increases significantly above their Krafft temperature.[2][3] It is reasonable to assume that this compound exhibits similar temperature-dependent solubility behavior.

Lauric Acid

The precursor, lauric acid, is soluble in alcohols and ethers. While the salt's properties differ significantly, the lipophilic nature of the laurate chain is a key contributor to its solubility in organic media.

Stannous Chloride

The inorganic precursor, stannous chloride, is soluble in polar media.[4] This highlights the profound impact of the organic carboxylate ligand on the overall solubility of the resulting salt.

The table below provides a qualitative and inferred summary of the expected solubility of this compound.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale/Comments |

| Alcohols | Methanol, Ethanol | Low to Moderate | The polarity of the hydroxyl group may limit the dissolution of the long alkyl chains. Solubility is likely to increase with temperature. |

| Ketones | Acetone, Methyl Ethyl Ketone | Low to Moderate | Expected to be a moderate solvent, with solubility increasing with temperature. |

| Esters | Ethyl Acetate | Low to Moderate | Some stannous compounds are noted to be insoluble in esters, suggesting potentially limited solubility for this compound.[5] |

| Hydrocarbons | Toluene, Hexane | Moderate | The non-polar nature of these solvents should favor the dissolution of the long laurate chains. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | Generally good solvents for organic compounds of moderate polarity. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Expected to be a reasonable solvent, similar to other moderately polar aprotic solvents. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | The high polarity might not be favorable for the long non-polar chains. |

Experimental Protocols for Solubility Determination

For researchers needing precise solubility data, the following experimental protocols are recommended.

Saturated Shake-Flask Method

This is a standard method for determining equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a temperature-controlled shaker).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.

-

Phase Separation: Allow the mixture to settle or use centrifugation to separate the saturated solution from the excess solid.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant.

-

Quantification: Analyze the concentration of this compound in the sample. This can be achieved through various analytical techniques:

-

Gravimetric Analysis: Evaporate the solvent from the sample and weigh the remaining solid residue.

-

Spectroscopic Analysis: If this compound has a suitable chromophore, UV-Vis spectroscopy can be used after creating a calibration curve.

-

Atomic Spectroscopy: Techniques like Atomic Absorption (AA) or Inductively Coupled Plasma (ICP) can determine the tin concentration, from which the this compound concentration can be calculated.

-

-

Data Reporting: Express the solubility in units such as g/100 mL, mg/mL, or mol/L at the specified temperature.

Polythermal Method (Determination of Krafft Point)

This method is useful for observing the temperature-dependent solubility and identifying the Krafft point.

Methodology:

-

Preparation: Prepare a suspension of a known concentration of this compound in the chosen solvent.

-

Heating and Observation: Slowly heat the suspension while stirring and visually observe the temperature at which the solid completely dissolves to form a clear solution. This temperature is the clearing point for that specific concentration.

-

Cooling and Observation: Slowly cool the clear solution and record the temperature at which turbidity or precipitation first appears.

-

Repeat: Repeat this process for several different concentrations.

-

Data Analysis: Plot the clearing temperatures against the concentration. The Krafft point can be inferred from this data as the temperature at which there is a sharp increase in solubility.

Visualizations

Caption: A generalized workflow for the experimental determination of solubility.

References

Spectroscopic Characterization of Stannous Laurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for stannous laurate (Tin(II) laurate), a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this guide presents a combination of expected spectroscopic characteristics based on the known properties of its constituent parts—the stannous (Sn(II)) cation and the laurate anion—and general principles of organotin spectroscopy. The provided data tables are illustrative and based on analogous compounds.

Core Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Key nuclei for analysis include ¹H, ¹³C, and ¹¹⁹Sn.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~2.2 - 2.4 | Triplet | 4H | α-CH₂ (adjacent to COO) | The coordination to tin is expected to cause a downfield shift compared to lauric acid. |

| ~1.6 - 1.7 | Multiplet | 4H | β-CH₂ | |

| ~1.2 - 1.4 | Broad Singlet | 32H | -(CH₂)₈- | |

| ~0.8 - 0.9 | Triplet | 6H | Terminal CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~175 - 180 | C=O (carboxylate) | The chemical shift is sensitive to the coordination environment of the carboxylate group. |

| ~34 - 36 | α-CH₂ | |

| ~29 - 32 | -(CH₂)₈- | A series of peaks is expected in this region. |

| ~25 | β-CH₂ | |

| ~22.7 | CH₂ adjacent to terminal CH₃ | |

| ~14.1 | Terminal CH₃ |

Table 3: Predicted ¹¹⁹Sn NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Notes |

| +100 to -400 | Sn(II) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound, particularly the coordination of the carboxylate group to the tin atom.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 2955 - 2920 | Strong | Asymmetric C-H stretch (CH₃ and CH₂) | Characteristic of the long alkyl chain of the laurate moiety. |

| 2850 - 2840 | Strong | Symmetric C-H stretch (CH₃ and CH₂) | Characteristic of the long alkyl chain of the laurate moiety. |

| 1580 - 1540 | Strong | Asymmetric COO⁻ stretch | The position of this band is indicative of the coordination mode of the carboxylate. A large separation between the asymmetric and symmetric stretches can suggest a bidentate or bridging coordination. |

| 1470 - 1420 | Medium | Symmetric COO⁻ stretch | |

| ~500 - 400 | Weak-Medium | Sn-O stretch | The presence of this band confirms the formation of the tin-carboxylate bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The presence of multiple tin isotopes results in a characteristic isotopic pattern for tin-containing fragments.

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (for ¹²⁰Sn) | Proposed Fragment | Notes |

| 518 | [Sn(C₁₂H₂₃O₂)₂]⁺ | Molecular ion peak (may be of low abundance). The full isotopic cluster for tin should be observed. |

| 319 | [Sn(C₁₂H₂₃O₂)]⁺ | Loss of one laurate radical. This is often a prominent peak in the spectra of metal carboxylates. |

| 199 | [C₁₂H₂₃O₂]⁻ or [C₁₂H₂₄O₂]⁺ | Lauric acid or laurate anion, depending on the ionization mode. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

If the sample does not fully dissolve, other deuterated solvents such as d₆-DMSO or d₈-toluene may be tested.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹¹⁹Sn NMR, an external standard of tetramethyltin (SnMe₄) can be used.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Acquire a proton-decoupled spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

-

-

¹¹⁹Sn NMR Acquisition:

-

Use a spectrometer equipped with a broadband probe.

-

Acquire a proton-decoupled spectrum.

-

Typical parameters: spectral width of 1000-2000 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio, which can be significant due to the lower receptivity of the ¹¹⁹Sn nucleus.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum from 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The final spectrum should be presented in terms of absorbance or transmittance.

-

Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent such as methanol, acetonitrile, or a mixture with a small amount of formic acid to promote ionization.

-

The concentration should be in the low µg/mL to ng/mL range.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Use an ESI mass spectrometer, which is a soft ionization technique suitable for analyzing metal complexes.

-

Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.

-

Acquire spectra in both positive and negative ion modes to obtain comprehensive fragmentation information.

-

Typical ESI source parameters: spray voltage of 3-5 kV, capillary temperature of 200-300 °C.

-

Acquire full scan mass spectra over a range of m/z 100-1000.

-

For structural elucidation, perform tandem MS (MS/MS) on the major ions to observe their fragmentation patterns.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

A Technical Guide to Stannous Laurate: Commercial Sources, Purity Grades, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of stannous laurate, a key organotin compound with applications in research and pharmaceutical development. We delve into its commercial availability, typical purity grades, and the analytical methodologies required for its characterization. This document is intended to serve as a valuable resource for professionals requiring a thorough understanding of this compound for their work.

Commercial Availability and Purity Grades

This compound, also known as tin(II) laurate or dodecanoic acid tin(II) salt, is a specialty chemical available from a range of suppliers. While large-scale commodity production is not as prevalent as for simpler tin compounds, it can be sourced in various quantities, from laboratory-scale to bulk orders. The purity of commercially available this compound can vary, and it is crucial for researchers and drug development professionals to select a grade appropriate for their specific application.

Purity grades are typically categorized as follows:

-

Technical Grade: Suitable for general industrial applications where high purity is not a primary concern. This grade may contain higher levels of impurities, including other tin species (e.g., stannic laurate), unreacted starting materials, and by-products from the synthesis process.

-

Reagent Grade (or Laboratory Grade): A higher purity level suitable for general laboratory use and qualitative analysis. While specifications can vary between suppliers, this grade will have a higher assay and lower levels of specific impurities compared to technical grade.

-

High-Purity Grade (including Pharmaceutical or Catalyst Grades): This is the highest level of purity available and is essential for applications in drug development, catalysis, and other sensitive research areas. These grades will have a well-defined and narrow range for the assay, with strict limits on specific metallic and organic impurities.

A summary of typical specifications for different grades of this compound is presented in Table 1. It is important to note that these are representative values, and researchers should always refer to the supplier-specific Certificate of Analysis (CoA) for precise lot-to-lot data.

Table 1: Typical Purity Grades and Specifications for this compound

| Parameter | Technical Grade | Reagent Grade | High-Purity Grade |

| Appearance | Off-white to yellowish solid | White to off-white powder or flakes | White crystalline powder |

| Assay (as this compound) | > 90% | > 95% | > 99% |

| Tin (Sn) Content | Varies | Typically 22-24% | Tightly controlled, e.g., 22.8 ± 0.5% |

| Free Lauric Acid | < 5% | < 2% | < 0.5% |

| Moisture (Water Content) | < 2% | < 1% | < 0.1% |

| Melting Point | Broad range | Defined range, e.g., 110-120 °C | Sharp melting point, e.g., 114-116 °C |

| Insolubles in Organic Solvents | May be present | < 0.5% | < 0.1% |

| Heavy Metals (e.g., Pb, As) | Not specified | < 20 ppm | < 10 ppm |

Experimental Protocols for Purity Determination

The comprehensive quality control of this compound involves the determination of its main component as well as potential impurities. The following are detailed experimental protocols for key analytical tests.

Determination of Tin Content by Redox Titration

The tin content in this compound is a critical parameter for confirming its identity and purity. A common and reliable method is redox titration. This protocol is based on the oxidation of Sn(II) to Sn(IV) using a standardized iodine solution.

Methodology:

-

Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL conical flask.

-

Digestion: Add 50 mL of concentrated hydrochloric acid and gently heat the mixture under a fume hood until the sample is completely dissolved. The solution should be clear.

-

Reduction (if stannic tin is suspected): To ensure all tin is in the stannous (Sn(II)) state, a reduction step can be included. Add a small piece of pure iron or aluminum wire to the hot solution and heat until the metal is dissolved. This will reduce any Sn(IV) to Sn(II). Cool the flask rapidly to room temperature while maintaining an inert atmosphere (e.g., by bubbling nitrogen or adding a piece of marble to generate CO2) to prevent re-oxidation of the stannous chloride by air.

-

Titration: Add a few drops of starch indicator solution to the cooled sample solution. Titrate immediately with a standardized 0.1 N iodine solution. The endpoint is reached when the solution turns a persistent blue-black color.

-

Calculation: The percentage of tin in the sample can be calculated using the following formula:

Where:

-

V = Volume of iodine solution used in mL

-

N = Normality of the iodine solution

-

E = Equivalent weight of tin (59.345 g/eq)

-

W = Weight of the sample in mg

-

Determination of Laurate Content by Gas Chromatography (GC)

The laurate (dodecanoate) content is determined by converting the fatty acid salt into its more volatile methyl ester, which can then be quantified by gas chromatography with flame ionization detection (GC-FID).

Methodology:

-

Saponification and Esterification:

-

Accurately weigh about 100 mg of the this compound sample into a reaction vial.

-

Add 2 mL of 0.5 N methanolic sodium hydroxide.

-

Seal the vial and heat at 80°C for 10 minutes to saponify the laurate.

-

Cool the vial and add 2 mL of boron trifluoride-methanol solution (14% w/v).

-

Reseal and heat at 80°C for another 10 minutes to form the fatty acid methyl esters (FAMEs).

-

Cool to room temperature and add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Shake vigorously and allow the layers to separate.

-

-

GC-FID Analysis:

-

Column: A polar capillary column suitable for FAME analysis (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 10 minutes.

-

Injector and Detector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL of the hexane layer.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of methyl laurate of known concentrations.

-

The concentration of laurate in the original sample is determined by comparing the peak area of methyl laurate from the sample with the calibration curve.

-

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the synthesis pathway of this compound and the analytical workflow for its purity determination.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a stannous salt, such as stannous chloride, with lauric acid or a laurate salt. The following diagram illustrates a common synthetic route.

Caption: A typical synthesis pathway for high-purity this compound.

Analytical Workflow for Purity Assessment

A robust analytical workflow is essential to confirm the quality of this compound. The following diagram outlines the key steps in this process.

Caption: Workflow for the comprehensive purity analysis of this compound.

This technical guide provides a foundational understanding of the commercial landscape and analytical considerations for this compound. For specific applications, it is imperative to consult directly with suppliers to obtain detailed product specifications and to validate analytical methods in-house to ensure they are fit for purpose.

Navigating the Safe Handling of Stannous Laurate: An In-depth Technical Guide for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations essential for the proper handling of stannous laurate in a laboratory setting. Due to a lack of specific toxicological data for this compound, this document leverages information from structurally related stannous compounds, such as stannous chloride and stannous octoate, to provide a robust framework for risk assessment and safe laboratory practices.

Understanding the Hazard Profile of this compound

This compound, an organotin compound, requires careful handling due to the potential hazards associated with this class of chemicals. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), related stannous compounds exhibit a range of health and environmental hazards.

GHS Classification and Labeling

The following GHS pictograms, signal words, and hazard statements for similar stannous compounds should be considered when handling this compound:

| GHS Element | Description |

| Pictograms | Health Hazard: May cause or be suspected of causing serious health effects. Corrosion: May cause severe skin burns and eye damage. Exclamation Mark: May cause less serious health effects (e.g., skin/eye irritation, skin sensitization). Environment: Hazardous to the aquatic environment. |

| Signal Word | Danger or Warning (Depending on the specific hazards and their severity)[1] |

| Hazard Statements | A range of hazard statements may apply, including but not limited to: - H302: Harmful if swallowed.[2] - H314: Causes severe skin burns and eye damage.[2] - H317: May cause an allergic skin reaction.[2][3] - H318: Causes serious eye damage.[3] - H332: Harmful if inhaled.[2] - H335: May cause respiratory irritation.[2] - H361: Suspected of damaging fertility or the unborn child.[3] - H410: Very toxic to aquatic life with long lasting effects.[2] - H412: Harmful to aquatic life with long lasting effects.[3] |

| Precautionary Statements | A comprehensive set of precautionary statements covering prevention, response, storage, and disposal are crucial. Examples include: - P260: Do not breathe dust/fume/gas/mist/vapours/spray. - P273: Avoid release to the environment. - P280: Wear protective gloves/protective clothing/eye protection/face protection. - P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Quantitative Toxicological Data (Based on Related Compounds)

| Compound | Test | Species | Route | Value | Reference |

| Stannous Chloride | LD50 | Rat | Oral | 1910 mg/kg | [4] |

| Stannous Chloride | LC50 | Rat | Inhalation | 2 mg/L (4h) | [4] |

| Stannous Octoate | - | - | Skin | May cause an allergic skin reaction | [3] |

| Stannous Octoate | - | - | Eye | Causes serious eye damage | [3] |

Experimental Protocols for Safe Handling

Adherence to stringent experimental protocols is paramount to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Fume Hood: All work with this compound, especially when generating dust or aerosols, must be conducted in a properly functioning chemical fume hood.[5]

-

Ventilation: Ensure adequate general laboratory ventilation to minimize the accumulation of airborne contaminants.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory:

-

Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation before use and change them frequently.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fastened.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator appropriate for the concentration and type of airborne contaminant should be used.

Handling and Storage Procedures

-

Avoid Dust Formation: Handle this compound carefully to avoid generating dust.

-

Incompatible Materials: Store away from strong oxidizing agents, peroxides, and alkali metals.[4]

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Consider storing under an inert atmosphere as some stannous compounds are sensitive to air and moisture.[4]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

Visualizing Safety Workflows and Logical Relationships

Laboratory Safety Workflow for Handling this compound

Caption: A general workflow for the safe handling of this compound in a laboratory setting.

Hazard Identification and Control Logic

References

- 1. GHS Signal Words: What You Need to Know for Hazardous Chemicals – KHA Online-SDS Management [kha.com]

- 2. Stannous Chloride Dihydrate SDS GHS, MSDS Sheet [stannouschloridedihydrate.com]

- 3. carlroth.com [carlroth.com]

- 4. fishersci.com [fishersci.com]

- 5. media.laballey.com [media.laballey.com]

- 6. media.laballey.com [media.laballey.com]

Historical development and early applications of Stannous laurate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Stannous laurate, also known as tin(II) laurate or tin dilaurate, is an organotin compound that has found application in various chemical processes. This document provides a comprehensive overview of the historical development and early applications of this compound, with a focus on its synthesis, and its roles as a catalyst in polymerization and as a thermal stabilizer for polyvinyl chloride (PVC).

Historical Development

The development of organotin compounds dates back to the mid-19th century, with the first synthesis of diethyltin diiodide by Edward Frankland in 1849.[1] However, the commercial significance of these compounds, including this compound, did not emerge until the mid-20th century. This rise in interest coincided with the rapid growth of the polymer industry, particularly the production of polyvinyl chloride (PVC), which was discovered in the 19th century but not commercialized until the 1920s when a method for its plasticization was developed.[2][3]

Early PVC formulations suffered from thermal instability, leading to degradation at processing temperatures. This critical issue spurred the development of various heat stabilizers.[2][4] While the exact date of the first synthesis of this compound is not clearly documented in readily available literature, its emergence is closely tied to the broader research into metal carboxylates, or "metal soaps," as PVC stabilizers. By the 1950s and 1960s, the use of metal-based stabilizers was becoming more common.[2]

While direct synthesis documentation from this early period is scarce, the general methods for preparing other metal carboxylates suggest that this compound was likely first synthesized through the reaction of a tin(II) salt with lauric acid or a laurate salt.

Early Applications

The initial applications of this compound were primarily in two areas: as a catalyst for polymerization and as a thermal stabilizer for PVC.

Catalyst in Polymerization

This compound, along with other stannous carboxylates like stannous octoate, has been utilized as a catalyst in the synthesis of polymers such as polyurethanes.[5][6] These catalysts are effective in promoting the reaction between isocyanates and polyols to form the urethane linkages.

Thermal Stabilizer for PVC

The primary early application of this compound was as a heat stabilizer for PVC.[4] During the processing of PVC at high temperatures, the polymer undergoes dehydrochlorination, releasing hydrogen chloride (HCl) and forming polyene structures that lead to discoloration and embrittlement. This compound, like other metal carboxylates, functions by reacting with the released HCl, thereby preventing the autocatalytic degradation of the polymer. It also plays a role in replacing labile chlorine atoms in the PVC structure, further enhancing stability.

Synthesis of this compound

Experimental Protocol: Inferred Early Synthesis Method

Objective: To synthesize this compound via the reaction of stannous chloride with sodium laurate.

Materials:

-

Stannous chloride (SnCl₂)

-

Sodium laurate (C₁₂H₂₃NaO₂)

-

Distilled water

-

Ethanol (for washing)

Procedure:

-

Prepare an aqueous solution of sodium laurate by dissolving a stoichiometric amount of sodium laurate in distilled water with gentle heating.

-

Prepare an aqueous solution of stannous chloride by dissolving a stoichiometric amount of stannous chloride in distilled water. A slight excess of hydrochloric acid may be added to prevent the hydrolysis of the stannous salt.

-

Slowly add the stannous chloride solution to the sodium laurate solution with constant stirring.

-

A white precipitate of this compound will form immediately.

-

Continue stirring for a period to ensure complete reaction.

-

Collect the precipitate by filtration.

-

Wash the precipitate with distilled water to remove any unreacted salts and byproducts.

-

Further wash the precipitate with ethanol to remove any unreacted lauric acid.

-

Dry the resulting this compound powder in a vacuum oven at a low temperature to prevent decomposition.

Reaction:

SnCl₂(aq) + 2C₁₂H₂₃NaO₂(aq) → Sn(C₁₂H₂₃O₂)₂(s) + 2NaCl(aq)

Logical Relationship of Synthesis

Caption: Inferred early synthesis workflow for this compound.

Mechanism of Action as a PVC Stabilizer

The primary mechanism by which this compound and other metal carboxylates stabilize PVC is through the neutralization of hydrogen chloride (HCl) that is liberated during thermal degradation.

Caption: Simplified pathway of PVC thermal stabilization by this compound.

Quantitative Data

Specific quantitative data from the early developmental period of this compound is not well-documented in publicly accessible records. Performance was likely evaluated empirically based on the prevention of discoloration and the maintenance of physical properties of PVC during processing.

Conclusion

This compound emerged as a commercially relevant organotin compound in the mid-20th century, driven by the needs of the rapidly expanding polymer industry. Its early applications as a catalyst in polymerization and, more significantly, as a thermal stabilizer for PVC, were crucial for the processability and durability of these materials. While detailed historical records of its initial synthesis and quantitative performance are sparse, its development can be understood within the broader context of the evolution of organometallic chemistry and polymer additives.

References

- 1. Tin - Wikipedia [en.wikipedia.org]

- 2. Polyvinyl chloride - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. WO2015171307A1 - Accelerate cure of moisture curable polyurethane adhesive compositions useful for bonding glass - Google Patents [patents.google.com]

- 6. patexia.com [patexia.com]

Methodological & Application

Stannous Laurate: A Catalyst for Polyurethane Synthesis - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stannous laurate, a metal carboxylate, is an effective catalyst for the synthesis of polyurethanes. It strongly promotes the gelling reaction, which is the formation of urethane linkages from the reaction of isocyanates and polyols. While less commonly cited than its close analog, stannous octoate, this compound functions similarly and is particularly useful in the production of flexible and rigid polyurethane foams, elastomers, coatings, and adhesives. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound as a catalyst in polyurethane synthesis.

Catalytic Mechanism of this compound

This compound catalyzes the polyurethane reaction through a coordination mechanism. The tin (II) ion in this compound acts as a Lewis acid, coordinating with the oxygen atoms of both the polyol and the isocyanate. This coordination increases the nucleophilicity of the polyol's hydroxyl group and the electrophilicity of the isocyanate's carbonyl carbon, thereby lowering the activation energy of the reaction and accelerating the formation of the urethane bond. The catalytic cycle is illustrated in the signaling pathway diagram below.

Caption: Catalytic cycle of this compound in polyurethane synthesis.

Quantitative Data: Effect of Stannous Catalyst Concentration

The concentration of the stannous catalyst significantly impacts the reaction kinetics and the final properties of the polyurethane material. The following tables summarize the typical effects of varying stannous octoate (a close analog of this compound) concentration on key parameters in polyurethane foam and elastomer synthesis. Typical usage levels for stannous catalysts range from 0.05 to 0.5 parts per hundred parts of resin (phr)[1].

Table 1: Effect of Stannous Octoate Concentration on Polyurethane Foam Properties

| Catalyst Concentration (phr) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Rise Time (s) | Density ( kg/m ³) |

| 0.1 | 15 - 20 | 60 - 75 | 90 - 110 | 100 - 120 | 35 - 40 |

| 0.3 | 10 - 15 | 45 - 60 | 70 - 90 | 80 - 100 | 32 - 37 |

| 0.5 | 5 - 10 | 30 - 45 | 50 - 70 | 60 - 80 | 30 - 35 |

Table 2: Effect of Stannous Octoate Concentration on Polyurethane Elastomer Properties

| Catalyst Concentration (phr) | Pot Life (min) | Demold Time (hr) | Hardness (Shore A) | Tensile Strength (MPa) | Elongation at Break (%) |

| 0.05 | 15 - 20 | 4 - 6 | 75 - 80 | 10 - 15 | 400 - 500 |

| 0.1 | 8 - 12 | 2 - 4 | 80 - 85 | 15 - 20 | 350 - 450 |

| 0.2 | 3 - 6 | 1 - 2 | 85 - 90 | 18 - 25 | 300 - 400 |

Experimental Protocols

The following are detailed protocols for the laboratory-scale synthesis of polyurethane foam and a cast elastomer using a stannous catalyst.

Protocol 1: Synthesis of Flexible Polyurethane Foam

This protocol outlines the "one-shot" process for preparing a flexible polyether-based polyurethane foam.

Caption: Experimental workflow for polyurethane foam synthesis.

Materials:

-

Polyether polyol (e.g., trifunctional, MW 3000-3500)

-

Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

-

Deionized water

-

Tertiary amine catalyst (e.g., triethylenediamine)

-

Silicone surfactant

-

This compound

-

Disposable cups and stirring rods

-

Mold

Procedure:

-

Preparation of the Polyol Premix:

-

In a disposable cup, weigh the polyether polyol.

-

To the polyol, add the deionized water, tertiary amine catalyst, and silicone surfactant according to the desired formulation.

-

Add the desired amount of this compound to the mixture.

-

Thoroughly mix the components with a stirring rod until a homogeneous mixture is obtained.

-

-

Reaction and Foaming:

-

Weigh the required amount of isocyanate in a separate disposable cup.

-

Quickly add the isocyanate to the polyol premix.

-

Immediately begin vigorous mixing with a mechanical stirrer for 10-15 seconds.

-

Promptly pour the reacting mixture into the mold.

-

Allow the foam to rise and cure at room temperature for at least 24 hours.

-

-

Post-Curing and Characterization:

-

For optimal properties, post-cure the foam in an oven at 70°C for 2 hours.

-

After cooling to room temperature, the foam can be demolded and characterized for its physical and mechanical properties (e.g., density, tensile strength, elongation).

-

Protocol 2: Synthesis of a Cast Polyurethane Elastomer

This protocol describes the preparation of a solid polyurethane elastomer.

Caption: Experimental workflow for polyurethane elastomer synthesis.

Materials:

-

Polyether or polyester polyol (e.g., polytetramethylene ether glycol - PTMEG)

-

Diisocyanate (e.g., MDI)

-

Chain extender (e.g., 1,4-butanediol)

-

This compound

-

Heating and vacuum oven

-

Mixing vessel

-

Mold release agent

-

Preheated mold

Procedure:

-

Preparation of Components:

-

Separately degas the polyol, chain extender, and isocyanate under vacuum at an elevated temperature (e.g., 80°C) for at least one hour to remove dissolved gases and moisture.

-

In a mixing vessel, combine the degassed polyol and chain extender.

-

Add the this compound to the polyol/chain extender mixture and mix thoroughly.

-

-

Casting the Elastomer:

-

Bring the polyol/chain extender/catalyst mixture and the isocyanate to the desired reaction temperature (e.g., 70°C).

-

Add the stoichiometric amount of isocyanate to the polyol mixture and mix thoroughly for 1-2 minutes, avoiding the introduction of air bubbles.

-

Pour the mixture into a preheated mold that has been treated with a mold release agent.

-

-

Curing and Characterization:

-

Cure the cast elastomer in an oven at the recommended temperature and time (e.g., 100°C for 16 hours).

-

After the initial cure, the elastomer can be demolded and post-cured at room temperature for several days (e.g., 7 days) to achieve final properties.

-

The cured elastomer can then be tested for its mechanical properties (e.g., hardness, tensile strength, elongation at break).

-

Conclusion

This compound is a versatile and efficient catalyst for the synthesis of a wide range of polyurethane materials. By carefully controlling the concentration of this compound, researchers and formulators can tailor the reaction kinetics and the final physical and mechanical properties of the polyurethane to meet the demands of specific applications. The provided protocols offer a starting point for the laboratory synthesis of polyurethane foams and elastomers, which can be further optimized based on the specific raw materials and desired product characteristics.

References

Application Notes and Protocols for Stannous Laurate in PVC Stabilization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Stannous Laurate, a high-performance organotin carboxylate heat stabilizer, in Polyvinyl Chloride (PVC) formulations.

Introduction

Polyvinyl Chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is inherently thermally unstable and susceptible to degradation at processing temperatures, leading to discoloration, embrittlement, and the release of corrosive hydrogen chloride (HCl) gas.[1] Heat stabilizers are crucial additives to prevent this degradation. This compound, specifically dibutyltin dilaurate (DBTDL), is an effective organotin stabilizer known for providing excellent heat stability, good initial color, and transparency to PVC products.[2][3] Organotin stabilizers are effective at low dosages, typically below two parts per hundred parts of resin (phr).[4]

Mechanism of PVC Stabilization by this compound

The primary mechanism of PVC degradation is dehydrochlorination, where labile chlorine atoms in the polymer chain are eliminated, forming conjugated double bonds (polyenes) that cause discoloration. This process is autocatalytic, as the released HCl accelerates further degradation.

This compound stabilizes PVC through a multi-faceted approach:

-

Substitution of Labile Chlorine Atoms: The carboxylate groups from the this compound replace the unstable allylic chlorine atoms on the PVC backbone. This forms a more stable ester linkage, preventing the initiation of the "unzipping" dehydrochlorination process.[4]

-

HCl Scavenging: this compound reacts with and neutralizes the HCl gas released during degradation, inhibiting its catalytic effect.[4]

-

Reaction with Polyenes: Some organotin compounds can react with the conjugated double bonds formed during degradation, which helps to reduce color formation.

The overall stabilization process can be visualized as a cyclic pathway where the this compound first reacts with HCl to form a tin chloride intermediate, which then reacts with the PVC chain to replace the labile chlorine, regenerating the stabilizer.

Quantitative Performance Data

The effectiveness of this compound as a PVC stabilizer can be quantified through various analytical techniques. The following tables summarize typical performance data.

Table 1: Thermal Stability of PVC Formulations

| Stabilizer System | Concentration (phr) | Test Method | Test Temperature (°C) | Stability Time (minutes) |

| Unstabilized PVC | 0 | PVC Thermomat | 160 | 2.5[5] |

| This compound type | 2 | PVC Thermomat | 160 | 14.3[5] |

| Unstabilized PVC | 0 | PVC Thermomat | 140 | 14.3[5] |

| This compound type | 2 | PVC Thermomat | 140 | 30.3 (No HCl evolution)[5] |

| Unstabilized PVC | 0 | Congo Red Test | 180 | Varies (typically < 10) |

| Dibutyltin Maleate | 2 | Congo Red Test | 180 | Significantly longer than unstabilized |

Table 2: Color Stability of PVC Stabilized with Organotin Carboxylates

| Stabilizer System | Concentration (phr) | Aging Condition | Yellowness Index (YI) |

| Unstabilized PVC | 0 | 180°C for 30 min | High (significant discoloration) |

| Dibutyltin Dilaurate | 2 | 180°C for 30 min | Low |

| Unstabilized PVC | 0 | 180°C for 60 min | Very High (darkening) |

| Dibutyltin Dilaurate | 2 | 180°C for 60 min | Moderate Increase |

Table 3: Mechanical Properties of PVC Before and After Thermal Aging

| Stabilizer System | Concentration (phr) | Aging Condition | Tensile Strength (MPa) | Elongation at Break (%) |

| Dibutyltin Maleate type | 2 | Unaged | ~51 | ~187 |

| Dibutyltin Maleate type | 2 | Aged (e.g., 180°C) | Reduced | Reduced |

| Unstabilized PVC | 0 | Unaged | Varies | Varies |

| Unstabilized PVC | 0 | Aged (e.g., 180°C) | Significantly Reduced | Significantly Reduced |

Experimental Protocols

The following are detailed protocols for the preparation of PVC samples and the evaluation of their thermal stability.

PVC Sample Preparation

This protocol describes the preparation of PVC sheets for thermal stability testing.

Materials and Equipment:

-

PVC resin (e.g., K-value 67)

-

This compound (Dibutyltin Dilaurate)

-

Plasticizer (e.g., Dioctyl Phthalate - DOP)

-

Two-roll mill

-

Hydraulic press with heating and cooling capabilities

-

Molds for preparing sheets of desired thickness

Procedure:

-

Formulation: Prepare a PVC formulation. A typical formulation for initial testing is:

-

PVC Resin: 100 phr

-

DOP: 40-60 phr

-

This compound: 0.5 - 2.0 phr

-

-

Dry Blending: In a high-speed mixer, blend the PVC resin, this compound, and any other powdered additives for 5-10 minutes until a homogeneous mixture is obtained.

-

Plasticizer Addition: Slowly add the liquid plasticizer (DOP) to the powder blend while mixing and continue to mix for another 10-15 minutes.

-

Milling: Transfer the compound to a two-roll mill preheated to 150-160°C. Mill the compound for 5-10 minutes until a uniform sheet is formed.

-

Pressing: Place the milled sheet into a mold and press it in a hydraulic press at 160-170°C for 3-5 minutes under a pressure of 10-15 MPa.

-

Cooling: Cool the mold under pressure to below 50°C before removing the PVC sheet.

-

Conditioning: Condition the prepared sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Thermal Stability Testing - PVC Thermomat Method

This method determines the time until the onset of HCl release at a constant temperature.

Equipment:

-

PVC Thermomat instrument (e.g., Metrohm 895 Professional PVC Thermomat)

-

Reaction vessels

-

Measuring vessels with conductivity electrodes

-

Nitrogen gas supply (high purity)

-

Deionized water

Procedure:

-

Sample Preparation: Cut the prepared PVC sheet into small pieces (approximately 2-3 mm).

-

Instrument Setup: Set the heating block of the PVC Thermomat to the desired test temperature (e.g., 180°C or 200°C). Fill the measuring vessel with 60 mL of deionized water.

-

Sample Loading: Weigh 500 ± 50 mg of the PVC sample into a reaction vessel.

-

Test Initiation: Place the reaction vessel into the heating block and immediately start the measurement. A constant flow of nitrogen (e.g., 7 L/h) is passed over the sample, carrying any evolved HCl into the measuring vessel.

-

Data Acquisition: The instrument continuously records the conductivity of the deionized water. The stability time is defined as the time at which the conductivity increases by a set value (e.g., 50 µS/cm).

Color Stability - Yellowness Index (YI)

This protocol measures the change in color of PVC samples after heat aging.

Equipment:

-

Spectrophotometer or colorimeter

-

Forced-air oven

Procedure:

-

Initial Measurement: Measure the initial Yellowness Index of the unaged PVC samples according to ASTM D1925 or ASTM E313.

-

Heat Aging: Place the PVC samples in a forced-air oven at a specified temperature (e.g., 180°C) for various time intervals (e.g., 15, 30, 45, 60 minutes).

-

Color Measurement: After each time interval, remove a sample from the oven, allow it to cool to room temperature, and measure its Yellowness Index.

-

Data Analysis: Plot the Yellowness Index as a function of aging time to compare the color stability of different formulations.

Mechanical Properties - Tensile Testing

This protocol evaluates the effect of thermal aging on the mechanical properties of PVC.

Equipment:

-

Universal Testing Machine (UTM) with appropriate grips and extensometer

-

Forced-air oven

-

Die cutter for preparing dumbbell-shaped specimens

Procedure:

-

Specimen Preparation: Cut dumbbell-shaped specimens from the prepared PVC sheets according to ASTM D638.

-

Initial Tensile Testing: Test the tensile strength and elongation at break of the unaged specimens using the UTM at a specified crosshead speed.

-

Heat Aging: Age a set of specimens in a forced-air oven at a specified temperature and duration.

-

Post-Aging Tensile Testing: After aging, allow the specimens to cool and condition them before performing tensile tests.

-

Data Analysis: Compare the tensile strength and elongation at break of the aged and unaged samples to determine the retention of mechanical properties.

Safety Precautions

When working with PVC, this compound, and related chemicals, it is essential to follow standard laboratory safety procedures. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure adequate ventilation, especially during the heating and processing of PVC, as HCl gas can be evolved. Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application of Stannous Laurate in Silicone Elastomer Curing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stannous laurate, and more broadly organotin compounds, serve as highly effective catalysts for the condensation curing of Room Temperature Vulcanizing (RTV) silicone elastomers. This process involves the cross-linking of silanol-terminated polydimethylsiloxane (PDMS) polymers with a cross-linking agent, typically an alkoxysilane, at ambient conditions. The tin catalyst plays a crucial role in accelerating the hydrolysis and condensation reactions, transforming the liquid silicone precursor into a solid, flexible elastomer. The concentration of this compound is a critical parameter that significantly influences the curing kinetics and the final mechanical properties of the silicone elastomer, making it a key focus for formulation development in various applications, including medical devices, sealants, and molds.

Mechanism of Action

The condensation curing of silicone elastomers catalyzed by this compound generally proceeds through a two-step mechanism. First, the this compound catalyzes the hydrolysis of the cross-linking agent (e.g., a tetra-alkoxysilane) by ambient moisture, forming reactive silanol groups. Subsequently, it facilitates the condensation reaction between these silanol groups and the silanol-terminated PDMS polymer chains, leading to the formation of a cross-linked network and the release of a byproduct, typically an alcohol.

Data Presentation: Influence of this compound Concentration on Silicone Elastomer Properties

The following tables summarize the expected influence of this compound concentration on the curing characteristics and mechanical properties of a typical condensation-cured silicone elastomer. It is important to note that the exact values can vary depending on the specific formulation, including the type of PDMS, cross-linker, and the presence of fillers or other additives. The data presented here is a synthesized representation based on general knowledge and scattered findings in the field, intended for illustrative purposes.

Table 1: Effect of this compound Concentration on Curing Properties

| This compound Concentration (wt% of total formulation) | Typical Tack-Free Time (minutes) | Full Cure Time (hours) |

| 0.05 | 60 - 120 | 48 - 72 |

| 0.1 | 30 - 60 | 24 - 48 |

| 0.5 | 10 - 30 | 12 - 24 |

| 1.0 | 5 - 15 | 8 - 16 |

Table 2: Effect of this compound Concentration on Mechanical Properties

| This compound Concentration (wt% of total formulation) | Shore A Hardness | Tensile Strength (MPa) | Elongation at Break (%) |

| 0.05 | 20 - 30 | 2.0 - 3.5 | 300 - 500 |

| 0.1 | 25 - 35 | 2.5 - 4.0 | 250 - 450 |

| 0.5 | 30 - 40 | 3.0 - 5.0 | 200 - 400 |

| 1.0 | 35 - 45 | 3.5 - 5.5 | 150 - 350 |

Experimental Protocols

Protocol 1: Preparation of this compound-Cured Silicone Elastomer

Objective: To prepare a silicone elastomer sheet using a condensation cure system with varying concentrations of this compound catalyst.

Materials:

-

Silanol-terminated polydimethylsiloxane (PDMS) (viscosity: 10,000 - 20,000 cP)

-

Tetraethoxysilane (TEOS) as a cross-linker

-

This compound solution (e.g., 10 wt% in a suitable solvent)

-

Toluene or other suitable solvent

-

Mixing cups and spatula

-

Vacuum desiccator

-

Molding plates (e.g., stainless steel or PTFE) with spacers of desired thickness (e.g., 2 mm)

-

Release agent (if necessary for the mold)

Procedure:

-

In a mixing cup, weigh the desired amount of silanol-terminated PDMS.

-

Add the cross-linker (TEOS). A typical starting ratio is 10 parts PDMS to 1 part TEOS by weight. Mix thoroughly for 2-3 minutes until a homogeneous mixture is obtained.

-

Add the desired amount of this compound solution to achieve the target catalyst concentration (e.g., 0.05, 0.1, 0.5, 1.0 wt%). Mix vigorously for another 2 minutes.

-

Place the mixture in a vacuum desiccator and apply vacuum to remove any entrapped air bubbles. This step is crucial to obtain a void-free elastomer.

-

Pour the degassed mixture into the prepared mold.

-

Allow the mixture to cure at room temperature (approximately 25°C and 50% relative humidity) for the desired time (e.g., 24-72 hours).

-

Once fully cured, carefully demold the silicone elastomer sheet.

Protocol 2: Evaluation of Mechanical Properties

Objective: To determine the tensile strength, elongation at break, and Shore A hardness of the prepared silicone elastomer sheets.

Equipment:

-

Universal Testing Machine (UTM) with a suitable load cell

-

Die cutter for preparing dumbbell-shaped specimens (e.g., ASTM D412 Die C)

-

Shore A Durometer (ASTM D2240)

-

Micrometer or thickness gauge

Procedure:

A. Tensile Testing (ASTM D412):

-

From the cured silicone sheets, cut at least three dumbbell-shaped specimens using the die cutter.

-

Measure the thickness and width of the narrow section of each specimen.

-

Mount a specimen in the grips of the Universal Testing Machine.

-

Set the crosshead speed to a constant rate (e.g., 500 mm/min).

-

Start the test and record the force and elongation until the specimen breaks.

-

Calculate the tensile strength (in MPa) by dividing the maximum load by the original cross-sectional area.

-

Calculate the elongation at break (%) by dividing the extension at the moment of rupture by the original gauge length and multiplying by 100.

-

Report the average and standard deviation of the results from the tested specimens.

B. Hardness Testing (ASTM D2240):

-

Stack at least three layers of the cured silicone sheet to achieve a minimum thickness of 6 mm.

-

Place the stacked specimen on a flat, hard surface.

-

Press the Shore A durometer indenter firmly and quickly onto the specimen.

-

Read the hardness value within one second of firm contact.

-

Take at least five readings at different positions on the specimen, at least 6 mm apart.

-

Report the average and standard deviation of the hardness readings.

Mandatory Visualizations

Caption: Condensation Curing Mechanism of Silicone Elastomer.

Caption: Experimental Workflow for Elastomer Preparation and Testing.

Application Notes and Protocols for the Synthesis of Polylactic Acid (PLA) using Stannous Laurate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polylactic acid (PLA) via ring-opening polymerization (ROP) of lactide, utilizing stannous laurate as a catalyst. This compound, often used interchangeably with its close analogue stannous octoate (tin(II) 2-ethylhexanoate), is a highly effective catalyst for this process, enabling the production of high molecular weight PLA with controlled properties suitable for a range of applications, including drug delivery systems.[1]

Introduction

Polylactic acid (PLA) is a biodegradable and biocompatible aliphatic polyester derived from renewable resources, making it a subject of significant interest in the biomedical and pharmaceutical fields.[1] Its applications are extensive, ranging from biodegradable sutures and orthopedic implants to controlled drug delivery vehicles. The synthesis of PLA with desired characteristics, such as specific molecular weight and low polydispersity, is crucial for its performance in these applications.

Ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid, is the most common method for producing high molecular weight PLA.[1] This process requires a catalyst, and stannous salts, particularly this compound and stannous octoate, are widely employed due to their high catalytic activity and ability to produce PLA with well-defined properties.[1]

Catalytic Mechanism of this compound in PLA Synthesis

The synthesis of PLA using this compound proceeds via a coordination-insertion mechanism. The process is typically initiated by a compound containing a hydroxyl group, such as an alcohol or even residual water, which acts as a co-initiator.

The key steps of the mechanism are as follows:

-

Initiator Formation: this compound reacts with the co-initiator (e.g., an alcohol, R-OH) to form a tin alkoxide species.

-

Coordination: The lactide monomer coordinates to the tin center of the tin alkoxide.

-

Ring-Opening and Insertion: The coordinated lactide ring is opened, and the monomer is inserted into the tin-alkoxide bond, elongating the polymer chain.

-

Propagation: This coordination-insertion process repeats with subsequent lactide monomers, leading to the growth of the PLA chain.

-

Termination/Transfer: The polymerization is terminated by the introduction of a quenching agent or can be transferred to another chain.

Experimental Protocols

Materials and Reagents

-

L-lactide or D,L-lactide (recrystallized from dry ethyl acetate and dried under vacuum)

-

This compound (Sn(Laur)₂) or Stannous octoate (Sn(Oct)₂)

-

Initiator (e.g., benzyl alcohol, 1-dodecanol), dried over molecular sieves

-

Toluene (anhydrous)

-

Dichloromethane (DCM)

-

Methanol

-

Hydrochloric acid (HCl)

General Protocol for Bulk Polymerization of Lactide

This protocol describes a typical procedure for the synthesis of PLA by bulk polymerization.

Procedure:

-

Preparation: Thoroughly dry all glassware in an oven at >100°C and cool under a stream of dry nitrogen or argon.

-

Charging the Reactor: Introduce the desired amount of purified lactide monomer into a flame-dried reaction vessel equipped with a magnetic stirrer and an inert gas inlet.

-

Melting: Heat the vessel in an oil bath to a temperature of 140-150°C to melt the lactide.

-

Initiator and Catalyst Addition:

-

Once the lactide is molten, add the desired amount of initiator (e.g., benzyl alcohol) via syringe.

-

Prepare a stock solution of this compound in anhydrous toluene (e.g., 0.1 M). Add the required volume of the catalyst solution to the molten lactide via syringe.

-

-

Polymerization: Maintain the reaction mixture at the set temperature under a positive pressure of inert gas with continuous stirring. The reaction time will vary depending on the desired molecular weight and conversion (typically 2-24 hours).

-

Purification:

-

After the desired reaction time, cool the reaction mixture to room temperature. The resulting solid polymer may be difficult to remove from the flask.

-

Dissolve the crude polymer in a minimal amount of dichloromethane (DCM).

-

Precipitate the polymer by slowly adding the DCM solution to a large excess of cold methanol with vigorous stirring.

-

Collect the precipitated PLA by filtration.

-

Wash the polymer with fresh methanol to remove any unreacted monomer, catalyst, and low molecular weight oligomers.

-

Dry the purified PLA in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

-

Data Presentation: Effect of Catalyst and Initiator Concentration

The molecular weight and polydispersity index (PDI) of the synthesized PLA can be controlled by varying the monomer-to-initiator (M/I) and monomer-to-catalyst (M/C) ratios. The following tables provide a summary of expected trends based on typical experimental observations.

Table 1: Effect of Monomer-to-Initiator (M/I) Ratio on PLA Properties

| M/I Ratio | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) | Monomer Conversion (%) |

| 100:1 | 14,400 | 12,000 - 14,000 | 1.1 - 1.3 | > 95 |

| 200:1 | 28,800 | 25,000 - 28,000 | 1.2 - 1.4 | > 95 |